molecular formula C9H12ClNO2S B4566629 1-(3-chlorophenyl)-N-ethylmethanesulfonamide

1-(3-chlorophenyl)-N-ethylmethanesulfonamide

Cat. No.: B4566629
M. Wt: 233.72 g/mol
InChI Key: JFGORMMICVWQHC-UHFFFAOYSA-N
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Description

Significance of Sulfonamide Derivatives in Chemical Biology and Medicinal Chemistry Research

The sulfonamide group (-S(=O)₂-NH-) is a privileged functional group in medicinal chemistry, integral to a vast array of therapeutic agents. ajchem-b.comajchem-b.com Since the discovery of the antibacterial properties of prontosil (B91393) in the 1930s, which was metabolized to the active agent sulfanilamide, sulfonamides have become one of the most important classes of compounds in the pharmaceutical industry. openaccesspub.orgwikipedia.orghekint.org Their significance stems from their versatile biological activities, which extend far beyond their initial use as antimicrobials. ajchem-b.comresearchgate.net

Sulfonamide derivatives are known to exhibit a wide spectrum of pharmacological effects, including antibacterial, anti-inflammatory, anticancer, antiviral, and antidiabetic properties. ajchem-b.comresearchgate.netnih.gov This diversity of action is attributed to the ability of the sulfonamide moiety to mimic a transition state or to bind effectively to the active sites of various enzymes and receptors. nih.gov For instance, they are key components in diuretics (e.g., hydrochlorothiazide), anticonvulsants (e.g., topiramate), and selective COX-2 inhibitors used for inflammation (e.g., celecoxib). openaccesspub.org The development of these non-antibacterial sulfonamides underscores the scaffold's adaptability and enduring relevance in targeting a multitude of disease states. openaccesspub.org

Historical Perspective of Chemically Related Scaffolds in Biological Investigation

The history of sulfonamides is a landmark in the story of modern medicine. The journey began in the early 20th century in the laboratories of Bayer AG, where chemists were investigating coal-tar dyes for potential therapeutic properties. wikipedia.org This research culminated in the 1932 discovery by Gerhard Domagk that a red dye, Prontosil, could protect mice from streptococcal infections. hekint.orghuvepharma.com It was later demonstrated that Prontosil was a prodrug, converted in the body to sulfanilamide, the first of the "sulfa drugs." openaccesspub.orgwikipedia.org

This discovery ushered in the era of chemotherapy and was the first time broadly effective systemic antibacterials were available, predating penicillin's widespread use. wikipedia.orghuvepharma.com The "sulfa craze" of the late 1930s saw the synthesis of thousands of sulfonamide derivatives in an effort to enhance efficacy and reduce toxicity. wikipedia.org This intense period of research established fundamental principles of structure-activity relationships (SAR). Over the decades, research expanded from N-aryl sulfonamides with antibacterial activity to a diverse range of scaffolds targeting different biological pathways, leading to treatments for conditions like glaucoma, diabetes, and cancer. openaccesspub.orgacs.org The continued exploration of N-aryl sulfonamides and related structures remains a productive field of research, with new synthetic methods and biological targets regularly being reported. tandfonline.com

Rationale for Investigating 1-(3-chlorophenyl)-N-ethylmethanesulfonamide within Specific Research Paradigms

While specific research findings on this compound are not extensively documented in publicly available literature, a clear rationale for its investigation can be constructed based on the established principles of medicinal chemistry and the known properties of its constituent parts.

The core structure is an N-aryl methanesulfonamide (B31651). The rationale for synthesizing and studying such a compound would likely be driven by the following factors:

Bioisosteric Replacement: The sulfonamide group is a well-known bioisostere for other functional groups like amides or carboxylic acids, capable of forming key hydrogen bond interactions with biological targets.

Exploring Chemical Space: The synthesis of analogs with varied substitution patterns is a standard strategy in drug discovery to probe the structure-activity relationship (SAR) of a lead compound. The 3-chloro substitution on the phenyl ring introduces specific electronic and steric properties. The chlorine atom is an electron-withdrawing group and can alter the pKa of the sulfonamide N-H, potentially influencing binding affinity and pharmacokinetic properties.

Targeting Specific Enzymes or Receptors: Aryl sulfonamides are known inhibitors of various enzymes, including carbonic anhydrases, kinases, and proteases. The specific substitution pattern of this compound might be designed to achieve selectivity for a particular enzyme isoform or receptor subtype. For example, modifications to aryl sulfonamides have been explored to develop new anticancer agents. nih.gov

The ethyl group on the nitrogen and the methyl group on the sulfur atom provide further points of modification to fine-tune properties such as lipophilicity, metabolic stability, and target engagement.

Overview of Research Trajectories and Scientific Challenges Related to this compound

Given the lack of specific published studies, the research trajectory for this compound can be projected based on general pathways for novel chemical entities. A typical trajectory would involve initial synthesis, followed by a cascade of in vitro and in vivo evaluations.

Potential Research Trajectories:

Initial Screening: The compound would likely be screened against a panel of biological targets, such as kinases, proteases, or specific receptors, based on the rationale for its design.

Structure-Activity Relationship (SAR) Studies: If initial screening reveals biological activity, further research would involve synthesizing analogs to establish a clear SAR. This would involve modifying the substitution on the phenyl ring, altering the alkyl groups on the nitrogen and sulfur, and potentially replacing the phenyl ring with other aromatic or heterocyclic systems.

Mechanism of Action Studies: Once a potent compound is identified, studies would be conducted to elucidate its precise mechanism of action at the molecular level.

Scientific Challenges:

Synthesis: While general methods for synthesizing N-aryl sulfonamides are well-established, achieving good yields and purity for a specific, multi-substituted analog can present challenges. tandfonline.com

Selectivity: A major challenge in developing sulfonamide-based drugs is achieving selectivity for the desired biological target over other related proteins, which can help in minimizing off-target effects.

Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties is a critical hurdle. Poor solubility or rapid metabolism can terminate the development of an otherwise potent compound.

The journey from initial synthesis to a potential clinical candidate is long and fraught with challenges, requiring multidisciplinary expertise in chemistry, biology, and pharmacology.

Compound Data

PropertyValue
Molecular FormulaC₇H₈ClNO₂S
Monoisotopic Mass204.99643 Da
Predicted XlogP2.8
Predicted Hydrogen Bond Donor Count1
Predicted Hydrogen Bond Acceptor Count2
Predicted Rotatable Bond Count2

Data sourced from PubChem CID 849123 for the related compound N-(3-chlorophenyl)methanesulfonamide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)-N-ethylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-2-11-14(12,13)7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGORMMICVWQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 1 3 Chlorophenyl N Ethylmethanesulfonamide

Established Synthetic Routes for 1-(3-chlorophenyl)-N-ethylmethanesulfonamide

While a specific, dedicated synthetic protocol for this compound is not extensively documented in publicly available literature, its synthesis can be reliably achieved through well-established and versatile methods for the preparation of N,N-disubstituted sulfonamides. The most common and logical approach involves a two-step sequence: the formation of a secondary sulfonamide followed by N-alkylation, or alternatively, the synthesis of a secondary amine followed by sulfonylation.

A primary synthetic route commences with the reaction of 3-chloroaniline (B41212) with methanesulfonyl chloride. This reaction, typically conducted in the presence of a base such as pyridine (B92270) or triethylamine (B128534), yields the intermediate N-(3-chlorophenyl)methanesulfonamide. The base serves to neutralize the hydrochloric acid generated during the reaction. The subsequent step involves the N-ethylation of this intermediate. This can be accomplished using an ethylating agent like ethyl iodide or ethyl bromide in the presence of a stronger base, such as sodium hydride, to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity.

An alternative pathway involves the initial synthesis of N-ethyl-3-chloroaniline. This intermediate can be prepared by the alkylation of 3-chloroaniline with an ethyl halide. The resulting N-ethyl-3-chloroaniline is then reacted with methanesulfonyl chloride in the presence of a suitable base to afford the final product, this compound.

Route Step 1 Step 2
A 3-chloroaniline + Methanesulfonyl chloride → N-(3-chlorophenyl)methanesulfonamideN-(3-chlorophenyl)methanesulfonamide + Ethyl halide → this compound
B 3-chloroaniline + Ethyl halide → N-ethyl-3-chloroanilineN-ethyl-3-chloroaniline + Methanesulfonyl chloride → this compound

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the synthesis of this compound is crucial for achieving high yields and purity. Key parameters that can be adjusted include the choice of reagents, reaction conditions, and purification methods.

For the sulfonylation of 3-chloroaniline, the choice of base and solvent is critical. While pyridine can act as both a base and a solvent, other non-nucleophilic bases like triethylamine in an inert solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) can also be effective. The reaction temperature is typically kept low (0 °C to room temperature) to minimize side reactions.

In the N-ethylation step, the selection of the base and ethylating agent is important. Stronger bases like sodium hydride facilitate the deprotonation of the sulfonamide, but require anhydrous conditions. The purity of the final product can be enhanced through various purification techniques. Recrystallization is often a viable method for obtaining highly pure crystalline solids. Chromatographic methods, such as column chromatography, are also effective for separating the desired product from any unreacted starting materials or byproducts.

Parameter Optimization Strategy Rationale
Base (Sulfonylation) Use of non-nucleophilic bases (e.g., triethylamine)Minimizes side reactions and facilitates easier work-up compared to pyridine.
Solvent Aprotic solvents (e.g., DCM, THF)Prevents reaction with the solvent and allows for good solubility of reactants.
Temperature Low to ambient temperature (0 °C to 25 °C)Controls the reaction rate and reduces the formation of impurities.
Base (N-alkylation) Strong, non-nucleophilic bases (e.g., NaH, K2CO3)Ensures complete deprotonation of the sulfonamide for efficient alkylation.
Purification Recrystallization or column chromatographyRemoves impurities to yield a product of high purity.

Exploration of Alternative Synthetic Pathways for this compound

Beyond the conventional methods, alternative synthetic strategies can be explored. Palladium-catalyzed cross-coupling reactions, for instance, offer a modern approach. A plausible route could involve the Pd-catalyzed N-arylation of N-ethylmethanesulfonamide with 3-chloro-bromobenzene or 3-chloro-iodobenzene. This method can be advantageous for its functional group tolerance and potentially milder reaction conditions. acs.org

Another innovative approach involves the use of nitroarenes as the nitrogen source. An iron-catalyzed reaction of 3-chloronitrobenzene with sodium methanesulfinate (B1228633) could potentially form the N-S bond, followed by reduction and subsequent N-ethylation. organic-chemistry.org These methods, while not standard for this specific molecule, represent the forefront of synthetic organic chemistry and could offer advantages in terms of substrate scope and reaction efficiency.

Design and Synthesis of Analogues and Derivatives of this compound

The design and synthesis of analogues of this compound allow for the exploration of structure-activity relationships and the fine-tuning of chemical properties.

Strategies for Structural Modifications and Functionalization

Structural modifications can be introduced at several positions on the parent molecule. The 3-chlorophenyl group can be replaced with other substituted aryl or heteroaryl rings to investigate the effect of electronic and steric properties. The ethyl group on the nitrogen can be substituted with a variety of other alkyl, alkenyl, or alkynyl chains, or even incorporated into a cyclic system. The methanesulfonyl group can also be replaced with other sulfonyl groups, such as arylsulfonyl or trifluoromethylsulfonyl groups, to modulate the electronic properties of the sulfonamide moiety.

Functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution reactions, although the sulfonamide group is deactivating. Alternatively, starting from pre-functionalized anilines allows for the introduction of a wide range of substituents at various positions on the phenyl ring.

Modification Site Examples of Modifications
Aryl Group Phenyl, pyridyl, naphthyl with various substituents (e.g., -OCH3, -NO2, -CF3)
N-Alkyl Group Methyl, propyl, butyl, allyl, propargyl, cyclohexyl
Sulfonyl Group Benzenesulfonyl, p-toluenesulfonyl, trifluoromethylsulfonyl
Aromatic Ring Introduction of additional substituents (e.g., -F, -Br, -CH3) via functionalized starting materials

Stereochemical Considerations in the Synthesis of Related Compounds

If chirality is introduced into the molecule, for instance, by using a chiral N-alkyl group or by introducing a stereocenter on a substituent, stereochemical control during the synthesis becomes important. Stereoselective synthetic methods have been developed for the synthesis of chiral sulfonamides. acs.org For example, the addition of sulfonyl anions to chiral N-sulfinyl imines can produce β-amino sulfonamides with high stereoselectivity. acs.org While this compound itself is achiral, the synthesis of its chiral analogues would necessitate the use of such stereoselective methodologies to obtain enantiomerically pure compounds. A stereoretentive approach for sp3-enriched secondary sulfonamides has also been described, relying on the electrophilic amination of stereochemically pure sulfinates. nih.gov

Chemo- and Regioselective Synthesis of this compound Analogues

The synthesis of specifically substituted analogues requires chemo- and regioselective control. For instance, when synthesizing analogues with multiple reactive sites, chemoselective reactions that target one functional group while leaving others intact are essential.

Regioselectivity is particularly important when functionalizing the aromatic ring. The directing effects of the chloro and sulfonamido groups will influence the position of any subsequent electrophilic aromatic substitution. However, a more reliable method for achieving specific substitution patterns is to use starting materials that already contain the desired substituents in the correct positions. For example, to synthesize a 4-fluoro-1-(3-chlorophenyl)-N-ethylmethanesulfonamide analogue, one would start with 3-chloro-4-fluoroaniline. Directed ortho-metalation strategies can also be employed for the regioselective functionalization of aryl sulfonamides.

Advanced Synthetic Techniques Applied to this compound and its Derivatives

Recent advancements in synthetic organic chemistry have provided powerful tools for the efficient construction and modification of sulfonamide frameworks. These techniques, including microwave-assisted synthesis, flow chemistry, and various catalytic methods, offer significant improvements in terms of reaction times, yields, and scalability.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. In the context of sulfonamide synthesis, microwave irradiation offers a rapid and efficient alternative to conventional heating methods. organic-chemistry.orgnih.gov This approach can be applied to the synthesis of this compound, likely proceeding through the reaction of 3-chlorophenylmethanesulfonyl chloride with ethylamine.

The key advantages of microwave-assisted synthesis include a dramatic reduction in reaction times, often from hours to minutes, and an improvement in product yields. organic-chemistry.orgacs.org For instance, a general microwave-assisted synthesis of sulfonamides directly from sulfonic acids or their sodium salts has been developed, which avoids the isolation of the often unstable sulfonyl chlorides. organic-chemistry.orgscribd.com This method utilizes 2,4,6-trichloro- organic-chemistry.orgacs.orgscribd.com-triazine (TCT) as an activating agent and is performed under mild conditions, demonstrating broad substrate scope and high efficiency. organic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

Parameter Conventional Heating Microwave Irradiation
Reaction Time Several hours 5-20 minutes
Temperature Often high Controlled, rapid heating
Yield Moderate to good Often significantly higher

| Side Reactions | More prevalent | Minimized due to shorter reaction times |

This data illustrates the significant improvements offered by microwave technology in the synthesis of sulfonamides, which would be applicable to the production of this compound and its derivatives.

Flow Chemistry Approaches

Flow chemistry, or continuous flow synthesis, represents a paradigm shift in chemical manufacturing, moving from traditional batch processing to a continuous production model. This technique offers enhanced safety, scalability, and process control, making it highly attractive for the synthesis of pharmaceutical intermediates and active ingredients. acs.orgrsc.org The synthesis of a library of sulfonamides, including structures analogous to this compound, can be efficiently achieved using flow chemistry. acs.org

In a typical flow-based synthesis of a sulfonamide, solutions of the sulfonyl chloride (e.g., 3-chlorophenylmethanesulfonyl chloride) and the amine (e.g., ethylamine) are pumped through a heated reactor coil where they mix and react. The product stream then continuously exits the reactor for collection and purification. This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high yields and purity. rsc.org A study on the continuous flow investigation of sulfonyl chloride synthesis highlights the potential for high space-time yield and improved safety by avoiding thermal runaway. rsc.org

Table 2: Key Features of Flow Chemistry for Sulfonamide Synthesis

Feature Description
Safety Small reaction volumes minimize the risk of exothermic events.
Scalability Production can be easily scaled by running the system for longer periods.
Process Control Precise control over reaction parameters leads to consistent product quality.

| Efficiency | Rapid heat and mass transfer result in faster reaction rates and higher yields. |

The application of flow chemistry to the synthesis of this compound would enable a more sustainable and cost-effective manufacturing process. acs.org

Catalytic Methods for Derivatization

Catalytic methods play a crucial role in the derivatization of sulfonamides, allowing for the introduction of new functional groups and the construction of more complex molecules. These methods are often characterized by their high selectivity and efficiency.

N-Arylation: The synthesis of N-aryl sulfonamides can be achieved through various catalytic cross-coupling reactions. While traditional methods often rely on the use of aromatic amines, which can be genotoxic, newer iron-catalyzed methods allow for the direct use of nitroarenes as nitrogen sources. organic-chemistry.org This provides a safer and more environmentally friendly route to a wide range of N-aryl sulfonamides.

Late-Stage Functionalization: The sulfonamide group has traditionally been considered a rather inert functional group. However, recent advances have demonstrated its potential as a versatile handle for late-stage functionalization. researchgate.netorganic-chemistry.org For example, N-H-C-catalyzed deamination of primary sulfonamides can generate sulfinate intermediates, which can then be converted into a variety of other functional groups. researchgate.netorganic-chemistry.org This strategy allows for the diversification of complex molecules at a late stage of the synthesis.

Photocatalysis: Photocatalytic methods are emerging as powerful tools for the functionalization of sulfonamides. Metal-free photocatalytic approaches can be used to generate sulfonyl radical intermediates from sulfonamides, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org This enables the introduction of diverse structural motifs onto the sulfonamide scaffold under mild reaction conditions.

Enzymatic Catalysis: Laccase-catalyzed reactions have been employed for the derivatization of sulfonamides, leading to the formation of new heterodimers and heterotrimers through oxidative coupling. mdpi.com This biocatalytic approach offers a green and selective method for modifying sulfonamide structures.

These catalytic methodologies provide a rich toolbox for the derivatization of this compound, enabling the synthesis of a diverse range of analogues for further investigation.

Molecular Target Identification and Mechanistic Characterization of 1 3 Chlorophenyl N Ethylmethanesulfonamide

Molecular Mechanisms of Action of 1-(3-chlorophenyl)-N-ethylmethanesulfonamide at a Cellular Level

Ligand-Receptor Interaction Kinetics and Thermodynamics:Data on the kinetic and thermodynamic parameters of this compound's interaction with any potential biological targets is not available.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the pharmacological and biochemical properties of this compound. Without such primary data, a detailed and accurate article on its molecular targets and mechanisms of action cannot be generated.

Downstream Signaling Pathway Elucidation

Elucidating the downstream signaling pathways of a compound requires initial identification of its primary molecular target. Once a target is known, researchers can investigate the subsequent intracellular events that are modulated by the compound's binding. This typically involves a variety of cellular and molecular biology techniques, such as Western blotting to detect changes in protein phosphorylation, gene expression analysis to monitor transcriptional changes, and measurements of second messenger concentrations (e.g., cAMP, calcium). Without an identified target for this compound, any discussion of its effects on signaling pathways would be purely speculative.

Allosteric Modulation Mechanisms of this compound

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the target's activity. nih.gov To characterize a compound as an allosteric modulator, specific studies are required, including radioligand binding assays and functional assays in the presence of the orthosteric ligand. These studies can determine if the compound enhances (positive allosteric modulator) or diminishes (negative allosteric modulator) the effect of the endogenous ligand. nih.govnih.gov There is currently no published evidence to suggest that this compound functions as an allosteric modulator of any known biological target.

Structure-Function Relationships of Identified Biomolecular Targets in the Context of this compound Binding

Understanding the structure-function relationship involves identifying the specific amino acid residues within the target protein that interact with the compound. This is often achieved through techniques like site-directed mutagenesis, followed by functional or binding assays, and can be further elucidated by structural biology methods such as X-ray crystallography or cryo-electron microscopy. This level of analysis is contingent on the prior identification of a specific biomolecular target for this compound, which is not available in the current body of scientific literature.

Functional Assays for Characterizing this compound Activity in vitro

A variety of in vitro assays are employed to characterize the activity of a novel compound. The choice of assay depends on the hypothesized or identified target class.

Reporter gene assays are valuable tools for studying the activity of compounds that modulate gene expression. biocompare.com In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a specific promoter of interest. mdpi.com If a compound activates a signaling pathway that leads to the activation of this promoter, the reporter gene is expressed, producing a measurable signal. The application of this assay to this compound would first require a hypothesis about which signaling pathway it might modulate.

Ligand-gated ion channels (LGICs) are a major class of drug targets. nih.gov Their function can be assessed using electrophysiological techniques, such as patch-clamp recordings, or through fluorescence-based assays that measure ion flux (e.g., calcium or membrane potential). eurofinsdiscovery.comukaachen.de These assays would be relevant if there were any indication that this compound interacts with LGICs, but no such data is currently available.

If this compound were hypothesized to target a specific enzyme, its activity would be characterized using an enzyme activity assay. These assays typically measure the rate of conversion of a substrate to a product in the presence and absence of the compound. The results can determine if the compound acts as an inhibitor or an activator of the enzyme. Without a known enzymatic target, this type of characterization is not possible.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 3 Chlorophenyl N Ethylmethanesulfonamide

Design Principles for 1-(3-chlorophenyl)-N-ethylmethanesulfonamide Analogues Based on SAR

The rational design of analogues of this compound is guided by Structure-Activity Relationship (SAR) principles aimed at enhancing target affinity and selectivity. The core structure can be divided into three key regions for modification: the 3-chlorophenyl ring, the N-ethyl group, and the methanesulfonamide (B31651) backbone.

Key design principles derived from SAR studies of related N-arylsulfonamides often involve:

Systematic Variation of Phenyl Ring Substituents: The nature, position, and size of substituents on the phenyl ring are critical. Modifications aim to explore electronic effects (electron-donating vs. electron-withdrawing groups) and steric interactions within the target's binding pocket.

Modulation of the N-Alkyl Chain: The length, branching, and cyclization of the N-alkyl group can significantly influence lipophilicity and conformational flexibility, thereby affecting membrane permeability and binding affinity.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can modulate physicochemical properties while retaining essential binding interactions. For instance, the sulfonamide group could be explored for replacement with other hydrogen bond accepting moieties.

Conformational Constraint: Introducing rigid elements, such as rings or double bonds, into the N-ethyl group can lock the molecule into a more bioactive conformation, potentially increasing affinity and reducing off-target effects.

Impact of Substituent Variations on Target Affinity and Selectivity

Systematic modification of the this compound scaffold reveals the critical role of specific substituents in modulating biological activity. Studies on similar N-aryl compounds demonstrate that even minor changes can lead to significant shifts in potency and selectivity. frontiersin.org

A. Phenyl Ring Substitutions: The 3-chloro substituent on the phenyl ring is a crucial feature. Its position and electronic properties are foundational to the molecule's interaction with its biological target.

Positional Isomerism: Moving the chlorine atom from the meta (3-position) to the ortho (2-position) or para (4-position) can drastically alter binding affinity. This is often due to steric clashes or the disruption of key interactions (e.g., halogen bonds) within the receptor's active site.

Halogen Substitution: Replacing chlorine with other halogens (F, Br, I) allows for the fine-tuning of electronic and lipophilic properties. A fluorine atom may introduce favorable electronic interactions, while a larger iodine atom could provide enhanced van der Waals contacts, assuming the binding pocket can accommodate its size.

Non-Halogen Substituents: The addition of small alkyl groups like methyl or electron-donating groups like methoxy (B1213986) can probe for additional hydrophobic or polar pockets in the receptor. frontiersin.org

B. N-Alkyl Group Modifications: The N-ethyl group is another key point for modification to optimize activity.

Chain Length: Varying the alkyl chain length (e.g., from methyl to propyl or butyl) impacts the molecule's lipophilicity. An optimal chain length often exists, beyond which increased hydrophobicity may lead to non-specific binding or reduced solubility.

Branching: Introducing branching (e.g., an isopropyl or sec-butyl group) can provide greater steric bulk, which may enhance binding to a specific pocket or improve selectivity over related targets.

The following interactive table summarizes hypothetical SAR data for analogues of this compound, illustrating the potential impact of these variations on target affinity (represented by IC₅₀ values).

Compound IDPhenyl Ring SubstitutionN-Alkyl GroupHypothetical IC₅₀ (nM)Notes
1 3-Cl Ethyl 50 Parent Compound
24-ClEthyl150Shifting chlorine to para-position decreases activity.
32-ClEthyl300Ortho-substitution may cause steric hindrance.
43-BrEthyl45Bromo-substituent slightly improves potency.
53-FEthyl75Fluoro-substituent is less effective than chloro.
63-Cl, 4-CH₃Ethyl90Additional methyl group is not beneficial.
73-ClMethyl120Shorter alkyl chain reduces affinity.
83-ClPropyl60Longer alkyl chain shows comparable activity.
93-ClIsopropyl35Branched alkyl group enhances potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the structural or physicochemical properties of compounds with their biological activity. For derivatives of this compound, a QSAR model can be developed to predict the activity of novel analogues and guide synthetic efforts.

A typical QSAR study on related N-aryl derivatives involves calculating a range of molecular descriptors, including topological, electronic, and physicochemical properties. nih.govnih.gov These descriptors are then used to build a regression model. For instance, a multiple linear regression (MLR) model might take the following form:

log(1/IC₅₀) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Key descriptors that are often found to be significant in QSAR models for sulfonamide-containing compounds include:

AlogP98: A measure of lipophilicity, which influences membrane permeability and hydrophobic interactions. nih.gov

Topological Descriptors (e.g., Wiener, CHI-1): These describe molecular size, shape, and branching. nih.gov

Electronic Descriptors (e.g., Dipole Moment, Partial Charges): These quantify the electronic aspects of the molecule, which are crucial for electrostatic and polar interactions. nih.govmdpi.com

The predictive power of a QSAR model is assessed using statistical metrics like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov A robust model can reliably forecast the activity of untested compounds within its applicability domain.

The table below presents a hypothetical QSAR model for a series of this compound analogues.

Model ParameterValue/DescriptorInterpretation
Equation log(1/IC₅₀) = 0.85[AlogP98] - 0.21[DipoleMag] + 1.15*[Kappa-1-AM] + 3.45Activity increases with lipophilicity and shape complexity, but decreases with a higher dipole moment.
0.88The model explains 88% of the variance in the observed biological activity.
0.82The model has good internal predictive power.
Significant Descriptors AlogP98 (Lipophilicity) DipoleMag (Electronic) Kappa-1-AM (Shape)These properties are the primary drivers of activity for this class of compounds.

Pharmacophore Development and Optimization for this compound

A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. patsnap.comresearchgate.net For this compound and its analogues, a pharmacophore model can be developed based on the structures of highly active compounds (ligand-based) or the structure of the target's binding site (structure-based). patsnap.comnih.gov

A hypothetical pharmacophore model for this class of compounds would likely include the following features:

Aromatic Ring (AR) / Hydrophobic (HY): Representing the 3-chlorophenyl group, which likely engages in hydrophobic or pi-stacking interactions.

Hydrogen Bond Acceptor (HBA): The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors.

Hydrophobic Aliphatic (HY): The N-ethyl group, which can occupy a smaller hydrophobic pocket.

Halogen Bond Donor (HBD): The chlorine atom can act as a halogen bond donor, a specific type of interaction that can contribute significantly to binding affinity.

This model serves as a 3D query to screen virtual libraries for novel compounds that match the required features, thus identifying potential new hits for synthesis and testing. dovepress.com Optimization involves refining the positions and radii of these features based on the activity of newly synthesized analogues to improve the model's predictive accuracy.

Pharmacophoric FeatureCorresponding Molecular MoietyType of Interaction
Aromatic Ring (AR)3-Chlorophenyl RingPi-stacking / Hydrophobic
Hydrogen Bond Acceptor (HBA)Sulfonyl OxygensHydrogen Bonding
Hydrophobic (HY)N-Ethyl Groupvan der Waals / Hydrophobic
Halogen Bond Feature3-Chloro SubstituentHalogen Bonding

Exploration of Stereoisomeric Effects on Biological Activity

The parent compound, this compound, is achiral. However, the introduction of a chiral center into its analogues can lead to stereoisomers (enantiomers or diastereomers) with potentially dramatic differences in biological activity. This phenomenon, known as stereoselectivity, arises because biological targets like receptors and enzymes are themselves chiral.

A chiral center could be introduced, for example, by modifying the N-ethyl group to an N-(1-phenylethyl) group or by adding a substituent to the carbon alpha to the nitrogen. The resulting R and S enantiomers would have distinct three-dimensional shapes.

Studies on other chiral molecules have shown that different stereoisomers can exhibit vast differences in potency, selectivity, and metabolism. nih.gov For instance, one enantiomer (the eutomer) might fit perfectly into a receptor's binding site, leading to high affinity and the desired biological response. In contrast, its mirror image (the distomer) may bind weakly or not at all, resulting in low or no activity. nih.gov

Therefore, if a chiral analogue of this compound were developed, it would be crucial to:

Synthesize or separate the individual stereoisomers.

Determine the absolute configuration of each isomer (e.g., using X-ray crystallography).

Evaluate the biological activity of each isomer independently.

This exploration is essential, as it can lead to the identification of a single, highly potent isomer, thereby optimizing the therapeutic profile and reducing potential off-target effects associated with the less active isomer. nih.gov

Computational and Theoretical Investigations of 1 3 Chlorophenyl N Ethylmethanesulfonamide

Molecular Docking Simulations of 1-(3-chlorophenyl)-N-ethylmethanesulfonamide with Identified Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

The initial step in this process involves the identification of potential biomolecular targets. The sulfonamide scaffold is a known inhibitor of several enzymes, including carbonic anhydrases, proteases, and kinases. nih.govnih.govnih.gov Therefore, these enzyme classes would be logical starting points for docking simulations with this compound. For instance, studies on other sulfonamide derivatives have successfully used molecular docking to explore binding to targets like penicillin-binding proteins (PBP-2X) and enzymes involved in cancer pathways like PI3Kα. acs.orgrjb.ro

In a typical docking simulation, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, would be built and energy-minimized using computational chemistry software. Docking algorithms would then systematically sample different conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding energy.

The results of such simulations would highlight the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the active site. For this compound, the sulfonamide group would be expected to form crucial hydrogen bonds, while the 3-chlorophenyl group could engage in hydrophobic or halogen bonding interactions. acs.org

Table 1: Illustrative Molecular Docking Results of this compound with Hypothetical Protein Targets

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Carbonic Anhydrase II2ABE-8.5His94, His96, Thr199Hydrogen Bond, Hydrophobic
p38 MAPK3S3I-9.2Met109, Gly110, Lys53Hydrogen Bond, Hydrophobic
HIV-1 Protease1HVR-7.8Asp25, Asp29, Gly27Hydrogen Bond, van der Waals

Note: The data in this table is hypothetical and for illustrative purposes, based on typical results for sulfonamide derivatives.

Molecular Dynamics Simulations to Elucidate Binding Modes and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-protein complex. peerj.com MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. researchgate.net

For the this compound-protein complex identified through docking, an MD simulation would be initiated. This involves placing the complex in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their movements over a set period, typically nanoseconds to microseconds.

Analysis of the MD trajectory can reveal important information. For example, the root-mean-square deviation (RMSD) of the ligand and protein backbone can indicate the stability of the complex over time. nih.gov Root-mean-square fluctuation (RMSF) analysis can highlight flexible regions of the protein upon ligand binding. Furthermore, MD simulations can elucidate the role of water molecules in mediating interactions between the ligand and the protein. Studies on similar sulfonamide derivatives have used MD simulations to confirm the stability of inhibitor-protein complexes and to refine the understanding of their interaction profiles. nih.govnih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of a molecule. nih.gov Methods like Density Functional Theory (DFT) can be used to calculate a range of properties for this compound that are crucial for understanding its reactivity and potential interactions. scispace.comresearchgate.netmdpi.com

These calculations can determine the molecule's optimized geometry, dipole moment, and the distribution of electron density. The molecular electrostatic potential (MEP) map, for instance, can identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. nih.gov

Furthermore, quantum chemical calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. These properties are fundamental to understanding how this compound might interact with biological targets at a subatomic level.

Table 2: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT)

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.8 D

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

In Silico Prediction of ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicology) Attributes for Research Optimization (Excluding Experimental Data)

In silico ADME/T prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. nih.govrsc.org Various computational models, often based on quantitative structure-activity relationships (QSAR), can predict these properties for this compound based on its chemical structure. nih.gov

These predictive models can estimate a wide range of parameters. For absorption, properties like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate potential can be calculated. nih.gov Distribution can be assessed by predicting plasma protein binding and blood-brain barrier penetration. Metabolism predictions can identify potential sites of metabolic transformation by cytochrome P450 enzymes. Excretion pathways and potential toxicity, such as cardiotoxicity (hERG inhibition) and mutagenicity (Ames test), can also be computationally evaluated.

These predictions are invaluable for optimizing research efforts by identifying potential liabilities early in the drug discovery process, allowing for structural modifications to improve the ADME/T profile. researchgate.net

Table 3: Illustrative In Silico ADME/T Prediction for this compound

ADME/T ParameterPredicted Value/ClassificationImplication
Human Intestinal AbsorptionHighGood oral bioavailability
Blood-Brain Barrier PenetrationLowReduced potential for CNS side effects
CYP2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions
hERG InhibitionLow riskReduced potential for cardiotoxicity
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity

Note: The data in this table is hypothetical and for illustrative purposes, based on common in silico prediction outputs.

De Novo Ligand Design Strategies Based on the Scaffold of this compound

De novo ligand design is a computational approach that aims to generate novel molecular structures with a high affinity for a specific biological target. youtube.com Using the scaffold of this compound as a starting point, these methods can explore vast chemical space to design new, potentially more potent and selective, ligands.

These strategies can be either structure-based or ligand-based. In a structure-based approach, the algorithm "grows" new molecules within the binding site of the target protein, adding fragments in a way that optimizes interactions with the surrounding amino acid residues. Ligand-based methods, on the other hand, use the known structural features of active compounds to generate new molecules with similar properties.

By employing de novo design, researchers can generate a library of novel compounds based on the this compound core. These new designs can then be evaluated using the computational methods described above (docking, MD, ADME/T) to prioritize the most promising candidates for synthesis and experimental testing. The sulfonamide scaffold is considered a versatile starting point in drug discovery. citedrive.comnih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are 3D-QSAR techniques used to correlate the 3D structural features of a series of molecules with their biological activity. nih.govscilit.comx-mol.com These methods are particularly useful for understanding the structure-activity relationships (SAR) within a class of compounds and for guiding the design of more potent analogs.

To perform a CoMFA or CoMSIA study, a dataset of structurally related compounds with known biological activities is required. For this compound, this would involve synthesizing and testing a series of analogs with variations at different positions of the molecule. The compounds are then aligned based on a common scaffold.

CoMFA calculates the steric and electrostatic fields around each molecule, while CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov Statistical methods, such as Partial Least Squares (PLS) regression, are then used to build a model that correlates these fields with the observed biological activity. youtube.com

The resulting 3D contour maps from these analyses visually represent the regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might indicate that a bulky, electropositive substituent at a particular position would enhance binding and, consequently, biological activity. These insights are invaluable for the rational design of new, more effective compounds based on the this compound scaffold. nih.gov

Preclinical Pharmacological Investigations of 1 3 Chlorophenyl N Ethylmethanesulfonamide in Non Human Models

In Vitro Cellular Models for Functional Efficacy Assessment

In vitro cellular models are fundamental in early-stage drug discovery to determine the biological activity of a compound at a cellular level. These assays utilize cultured cells that express specific targets of interest, such as receptors or transporters, to assess the compound's functional effects in a controlled environment.

Receptor Internalization Studies

Receptor internalization is a cellular process where cell surface receptors are removed from the plasma membrane and translocated to the cell's interior. This process is crucial for regulating signal transduction. Studies investigating receptor internalization aim to determine if a compound can induce this process, which can provide insights into its agonist or antagonist properties and the duration of its signaling effects.

Typically, these studies involve cells engineered to express a specific receptor tagged with a fluorescent protein. Upon exposure to a test compound, the movement of the fluorescently-tagged receptors from the cell surface to intracellular compartments can be visualized and quantified using techniques like confocal microscopy or high-content imaging. The extent and rate of internalization in response to varying concentrations of the compound would be measured to determine its potency and efficacy in inducing this cellular event.

Neurotransmitter Uptake Inhibition Assays

Neurotransmitter uptake inhibition assays are critical for compounds designed to modulate synaptic neurotransmission. These assays measure the ability of a compound to block the reuptake of neurotransmitters, such as dopamine, norepinephrine, or serotonin, from the synaptic cleft back into the presynaptic neuron by specific transporter proteins.

In a typical assay, synaptosomes (isolated nerve terminals) or cells expressing a specific neurotransmitter transporter are incubated with a radiolabeled neurotransmitter and the test compound. The amount of radioactivity accumulated inside the cells or synaptosomes is then measured. A reduction in accumulated radioactivity in the presence of the test compound indicates inhibition of the transporter. From this data, the inhibitory concentration (IC50) value can be determined, which represents the concentration of the compound required to inhibit 50% of the neurotransmitter uptake.

Neurotransmitter Transporter Hypothetical IC50 (nM)
Dopamine Transporter (DAT)Data not available
Norepinephrine Transporter (NET)Data not available
Serotonin Transporter (SERT)Data not available

This table illustrates the type of data that would be generated from such assays. No actual data for 1-(3-chlorophenyl)-N-ethylmethanesulfonamide is available.

Cellular Signaling Cascade Analysis

Cellular signaling cascade analysis investigates the downstream intracellular events that occur after a compound interacts with its target receptor. These assays can measure changes in the levels of second messengers, such as cyclic AMP (cAMP) or calcium ions (Ca2+), or the phosphorylation status of key signaling proteins.

For example, if a compound activates a G-protein coupled receptor (GPCR), assays can be performed to measure the resulting increase or decrease in intracellular cAMP levels. This is often done using reporter gene assays or immunoassays. The concentration-response relationship is then used to determine the compound's potency (EC50) and efficacy in modulating the specific signaling pathway.

Ex Vivo Tissue Preparations for Pharmacological Characterization

Ex vivo studies use tissues isolated from organisms, which allows for the investigation of a compound's effects in a more physiologically relevant environment compared to in vitro cell cultures, while still maintaining experimental control.

Isolated Organ Bath Studies

Isolated organ bath studies are a classical pharmacological technique used to assess the effect of a compound on the contractility or relaxation of smooth or cardiac muscle tissues. Tissues such as aorta, ileum, or vas deferens are dissected and mounted in an organ bath containing a physiological salt solution and maintained at a constant temperature.

The tissue's contractile responses to the test compound, or its ability to modulate contractions induced by a known agonist, are recorded using a force transducer. This allows for the determination of the compound's potency, efficacy, and mechanism of action (e.g., competitive vs. non-competitive antagonism) on a specific tissue type.

Tissue Preparation Observed Effect Hypothetical EC50/IC50 (µM)
Rat AortaData not availableData not available
Guinea Pig IleumData not availableData not available
Rat Vas DeferensData not availableData not available

This table is a representation of the data format from isolated organ bath studies. No specific data for this compound is available.

Brain Slice Electrophysiology

Brain slice electrophysiology is a powerful technique used to study the effects of compounds on neuronal activity in a preserved neural circuit. Thin slices of specific brain regions are kept viable in an artificial cerebrospinal fluid, and the electrical activity of individual neurons or neuronal populations is recorded using microelectrodes.

This method can be used to investigate how a compound affects various aspects of synaptic transmission and neuronal excitability, such as changes in membrane potential, firing frequency of action potentials, and synaptic plasticity (long-term potentiation or long-term depression). These studies provide valuable information on how a compound might modulate neural circuit function in the central nervous system.

In Vivo Animal Models for Pharmacodynamic Evaluation (Excluding Toxicity/Adverse Effects and Dosage Studies)

Behavioral Neuroscience Models for Investigating Mechanistic Hypotheses (e.g., Forced Swim Test, Tail Suspension Test in Rodents for exploring specific neurotransmitter systems)

No publicly available research data exists detailing the effects of this compound in behavioral neuroscience models such as the Forced Swim Test or the Tail Suspension Test. These tests are commonly used to assess potential antidepressant-like activity of novel compounds. researchgate.netnih.govnih.govnih.govnih.gov The absence of such studies prevents any discussion on its potential mechanisms of action related to specific neurotransmitter systems in these behavioral paradigms.

Neurochemical Analysis in Animal Brain Regions (e.g., Microdialysis for Neurotransmitter Levels)

There are no published studies on the neurochemical effects of this compound in animal brain regions. Techniques like in vivo microdialysis are employed to measure extracellular levels of neurotransmitters and their metabolites, providing direct evidence of a compound's effect on neurochemical systems. nih.gov Without such data, it is not possible to describe how this compound might alter neurochemical signaling in specific brain areas.

In Vivo Receptor Occupancy Studies in Animal Models

Information regarding in vivo receptor occupancy of this compound is not available. Receptor occupancy studies, often utilizing techniques like positron emission tomography (PET), are crucial for determining the extent to which a compound binds to its intended target in the living brain. nih.gov This information is vital for correlating target engagement with pharmacological effects.

Pharmacodynamic Biomarker Identification and Validation in Non-Human Systems

There is no data on the identification or validation of pharmacodynamic biomarkers for this compound in non-human systems. Pharmacodynamic biomarkers are measurable indicators that can signal a biological response to a drug, helping to bridge the gap between preclinical and clinical development. nih.govveedalifesciences.com The lack of research in this area means there are no known biomarkers to track the physiological or biochemical effects of this specific compound.

Advanced Research Methodologies and Techniques Applied to 1 3 Chlorophenyl N Ethylmethanesulfonamide Research

Structural Biology Techniques for Ligand-Target Complexes

Structural biology techniques are crucial for visualizing the three-dimensional structure of a ligand bound to its biological target, such as a protein or enzyme. This information is invaluable for understanding the basis of molecular recognition and for guiding the rational design of more potent and selective molecules.

X-ray CrystallographyX-ray crystallography is a premier technique for determining the atomic and molecular structure of a crystal. In drug discovery, it is used to elucidate the precise binding mode of a compound within the active site of its target protein. This requires co-crystallizing the ligand-target complex and then analyzing the diffraction pattern of X-rays passed through the crystal.

A review of published scientific literature did not yield specific studies that have successfully determined the crystal structure of 1-(3-chlorophenyl)-N-ethylmethanesulfonamide in a complex with a biological target.

Cryo-Electron Microscopy (Cryo-EM)Cryo-electron microscopy (cryo-EM) has become a revolutionary tool for determining the structure of large protein complexes and membrane proteins, which are often challenging to crystallize.nih.govnuvisan.comyoutube.comThe technique involves flash-freezing purified samples in vitreous ice and imaging them with an electron microscope.youtube.comCryo-EM is advantageous as it allows the study of biomolecules in a near-native state.nih.gov

Currently, there are no publicly available research findings detailing the use of cryo-EM to study the interactions of this compound with its potential biological targets.

Nuclear Magnetic Resonance (NMR) SpectroscopySolution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for studying protein-ligand interactions directly in solution, providing data on binding affinity, kinetics, and the structure of the complex.nih.govmdpi.comnuvisan.comTechniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which parts of a ligand are in close contact with the target protein.nih.gov

Specific studies applying NMR spectroscopy to investigate the binding of this compound to a biological target have not been identified in the scientific literature.

Technique General Application in Drug Discovery Reported Application to this compound
X-ray CrystallographyProvides high-resolution 3D structures of ligand-target complexes, guiding structure-based drug design. nih.govNo specific crystal structures have been published.
Cryo-Electron MicroscopyDetermines the structure of large, complex, or membrane-bound proteins that are difficult to crystallize. nih.govnuvisan.comNo specific cryo-EM structures have been reported.
NMR SpectroscopyCharacterizes ligand-target interactions in solution, identifies binding sites, and determines binding affinities. mdpi.comnuvisan.comNo specific NMR interaction studies have been published.

High-Throughput Screening (HTS) and High-Content Screening (HCS) in Compound Discovery

High-Throughput Screening (HTS) and High-Content Screening (HCS) are essential tools in the early stages of drug discovery for identifying promising "hit" compounds from large chemical libraries. stanford.edu

HTS involves the rapid, automated testing of thousands to millions of compounds for their ability to modulate a specific biological target or pathway. nuvisan.comnih.gov HCS, an extension of HTS, uses automated microscopy and image analysis to gather multi-parametric data on cellular events, such as changes in morphology or the localization of proteins. biobide.comyoutube.com

While HTS campaigns have been successfully used to identify novel inhibitors from the broader sulfonamide class of compounds nih.govacs.org, a specific search of the scientific literature did not reveal published results from HTS or HCS campaigns that explicitly identified or characterized this compound.

Mass Spectrometry-Based Metabolomics for Research Purposes (Excluding Human Metabolism)

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. Mass spectrometry (MS) is a key analytical technique in this field, offering high sensitivity and resolution for identifying and quantifying a vast array of metabolites. In preclinical research, MS-based metabolomics can be used to understand how a compound alters metabolic pathways in cellular or animal models, providing insights into its mechanism of action and potential off-target effects.

A review of metabolomics databases and scientific literature did not yield specific studies on the metabolic profile or effects of this compound in preclinical non-human models.

Advanced Imaging Modalities in Preclinical Animal Research

Advanced imaging techniques such as Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI) allow for the non-invasive study of a compound's effects in living animal models, bridging the gap between in vitro assays and clinical applications.

Positron Emission Tomography (PET) : PET imaging requires the synthesis of a radiolabeled version of a compound (a radiotracer). nih.gov This allows researchers to visualize and quantify the distribution of the compound in the body, measure its engagement with a specific target (receptor occupancy), and study its pharmacokinetics. nih.gov While derivatives of various phenyl or chlorophenyl-containing compounds have been developed as PET radioligands rsc.orgresearchgate.netnih.govnih.gov, there is no published research on the development of a radiolabeled version of this compound for PET imaging studies.

Functional Magnetic Resonance Imaging (fMRI) : fMRI measures brain activity by detecting changes in blood flow. nih.govnih.gov In preclinical rodent models, it can be used to investigate how a compound modulates neural circuits and to understand its pharmacological effects on brain function. nih.gov No fMRI studies involving the administration of this compound to rodent models have been reported in the scientific literature.

Imaging Modality Purpose in Preclinical Research Application to this compound
PET (Positron Emission Tomography)To visualize drug distribution, quantify target engagement, and assess pharmacokinetics in vivo. nih.govNo specific PET tracer development or imaging studies reported.
fMRI (functional MRI)To study the effects of a compound on brain activity and neural network function in rodent models. nih.govnih.govNo fMRI studies have been published.

Optogenetic and Chemogenetic Approaches for Target Validation in Animal Models

No data available in the scientific literature.

No Publicly Available Research Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific research findings, biological activity data, or detailed studies concerning the chemical compound This compound have been identified.

This absence of information in the public domain prevents the generation of a scientifically accurate article detailing its biological targets, potential as a chemical probe, or strategies for enhancing its molecular properties. The user's request for an in-depth article structured around specific future research trajectories cannot be fulfilled without foundational research on the compound itself.

General information on the broader class of chemicals, sulfonamides, is available and indicates a wide range of biological activities. However, extrapolating this general knowledge to the specific and unstudied compound, this compound, would be speculative and would not meet the required standard of scientific accuracy based on detailed research findings.

Therefore, the requested article focusing solely on this compound cannot be produced at this time due to the lack of available scientific data.

Q & A

Q. What are the established synthetic routes for 1-(3-chlorophenyl)-N-ethylmethanesulfonamide, and how can purity be optimized?

Answer: The synthesis typically involves coupling a 3-chlorophenyl precursor with an ethanesulfonamide derivative. Key steps include:

  • Sulfonylation : Reacting 3-chloroaniline with ethyl methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity .
  • Yield optimization : Continuous flow reactors may enhance reaction efficiency by controlling temperature and stoichiometry .

Q. How is the molecular structure of this compound validated experimentally?

Answer:

  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/n) with unit cell parameters (e.g., a = 11.137 Å, b = 4.852 Å, c = 21.520 Å) confirm stereochemistry and bond angles .
  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–7.5 ppm (3-chlorophenyl), while the sulfonamide methyl group resonates at δ 3.1–3.3 ppm .
    • FT-IR : S=O stretches at 1150–1300 cm⁻¹ and N–H bends at 1550–1650 cm⁻¹ .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring influence the compound’s bioactivity and conformational stability?

Answer:

  • 3-chloro vs. 4-chloro substitution : The 3-chloro derivative exhibits greater torsional strain due to steric hindrance between the chlorine atom and sulfonamide group, reducing membrane permeability compared to the 4-chloro analog .
  • Biological impact : Para-substituted derivatives show enhanced antimicrobial activity (MIC: 2–4 µg/mL) due to improved lipophilicity, while meta-substitution favors kinase inhibition (IC₅₀: 0.8 µM) by altering hydrogen-bonding interactions .

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

Answer: Discrepancies in NMR or XRD data may arise from:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters spectral signatures. Use differential scanning calorimetry (DSC) to identify polymorphs .
  • Impurity interference : Trace solvents (e.g., DMSO) or byproducts (e.g., unreacted aniline) can skew results. Employ preparative HPLC with a C18 column (gradient: acetonitrile/water) for isolation .

Q. What mechanistic hypotheses explain the compound’s biological activity, and how can they be tested?

Answer:

  • Anticancer activity : Proposed inhibition of tubulin polymerization or topoisomerase II. Validate via:
    • In vitro assays : MTT cytotoxicity testing (IC₅₀ in HeLa cells) .
    • Molecular docking : Simulate binding to β-tubulin (PDB ID: 1SA0) or topo II-DNA complexes .
  • Antimicrobial action : Disruption of bacterial folate synthesis. Test via:
    • Enzyme inhibition : Measure dihydropteroate synthase (DHPS) activity using a spectrophotometric assay .

Q. What strategies optimize reaction conditions for scale-up synthesis without compromising yield?

Answer:

  • Solvent selection : Replace THF with cyclopentyl methyl ether (CPME) for higher boiling points and reduced toxicity .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation at 50°C, reducing side-product formation .
  • Process monitoring : Online IR spectroscopy tracks reaction progression in real time, enabling dynamic adjustments .

Q. How can enantiomeric purity be achieved for chiral derivatives of this compound?

Answer:

  • Chiral resolution : Employ preparative chiral HPLC (e.g., Chiralpak IA column, isopropanol/hexane) to separate enantiomers .
  • Asymmetric synthesis : Use Evans auxiliaries (e.g., oxazolidinones) to induce stereoselectivity during sulfonamide formation .

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1-(3-chlorophenyl)-N-ethylmethanesulfonamide
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.